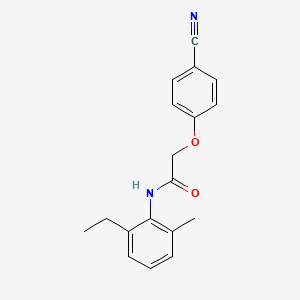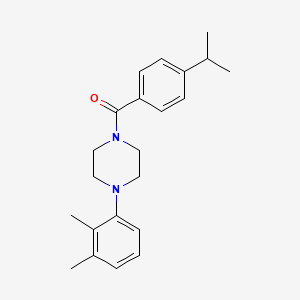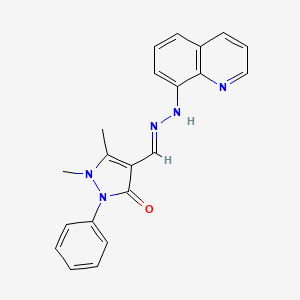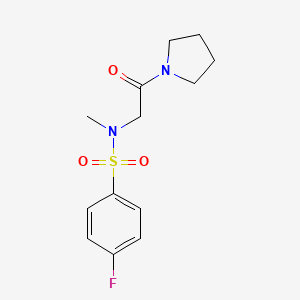
2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, which results in the phosphorylation of downstream targets involved in energy metabolism. AMPK activation by this compound has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, this compound inhibits cell growth and induces apoptosis by activating AMPK. In neurodegenerative disorders, this compound protects against neuronal damage and improves cognitive function by activating AMPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in various cell types and animal models. However, this compound also has limitations. It is not a specific activator of AMPK and can also activate other kinases. It can also have off-target effects that may complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to develop more specific activators of AMPK that do not have off-target effects. Another direction is to study the effects of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound as a tool for studying the role of AMPK in various cellular processes should be explored.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 4-cyanophenol with 2-ethyl-6-methylphenylacetyl chloride to form this compound. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or toluene. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-22-16-9-7-14(11-19)8-10-16/h4-10H,3,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACULOBAAFWKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)


![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)


